4,4,4-trifluoro-1-[5-(1-methyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]butan-1-one
Description
The compound 4,4,4-trifluoro-1-[5-(1-methyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]butan-1-one features a unique polycyclic architecture with three key components:
Trifluorobutyl Ketone Moiety: The 4,4,4-trifluorobutan-1-one group contributes to enhanced lipophilicity and metabolic stability, common in bioactive molecules.
1-Methyl-1H-1,3-Benzodiazol-2-yl Substituent: A planar aromatic heterocycle that may facilitate π-π stacking interactions in biological systems.
This structural complexity distinguishes it from simpler pyrrolidinone or piperidine derivatives, positioning it as a candidate for therapeutic or material science applications.
Properties
IUPAC Name |
4,4,4-trifluoro-1-[2-(1-methylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N4O/c1-23-15-5-3-2-4-14(15)22-17(23)25-10-12-8-24(9-13(12)11-25)16(26)6-7-18(19,20)21/h2-5,12-13H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYJZFIMDOSXCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)CCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues with Pyrrol-2-one Cores
Several compounds share the pyrrol-2-one scaffold but differ in substituents and functional groups (Table 1):
Key Observations :
- Substituent Effects : The target compound’s benzodiazole group likely improves binding affinity compared to phenyl derivatives (e.g., Compounds 20–21) due to enhanced π-stacking and hydrogen-bonding capabilities .
- Trifluoromethyl Groups : Both the target and Compound 26 incorporate CF₃ groups, which may confer similar metabolic stability and membrane permeability .
- Synthetic Complexity : Compound 26’s low yield (21%) suggests steric challenges with bis-CF₃ substitution, whereas the target’s bicyclic amine may require specialized synthetic routes .
Comparison with Piperidine and Chromenone Derivatives
- Piperidine-Based Analog (): The compound 4,4,4-trifluoro-1-{4-[3-(1,3-thiazol-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}butan-1-one features a piperidine ring linked to oxadiazole-thiazole groups.
- Chromenone-Pyrazolopyrimidine Hybrid (): The chromen-4-one derivative with a pyrazolo[3,4-c]pyrimidinyl group demonstrates a fused aromatic system. While the target lacks this extended conjugation, its benzodiazole substituent may mimic similar electronic properties for kinase or receptor binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
